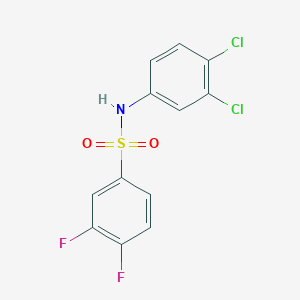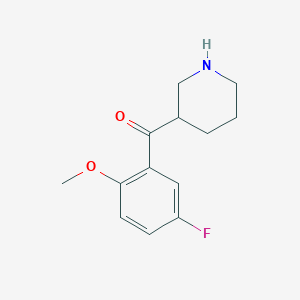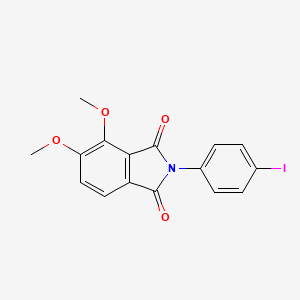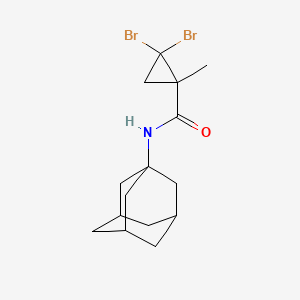
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells and the immune response in autoimmune diseases. By inhibiting BTK, this compound disrupts these signaling pathways, leading to the inhibition of cancer cell growth and the reduction of inflammatory responses in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity in cancer cells and immune cells, leading to the inhibition of cancer cell growth and the reduction of inflammatory responses in autoimmune diseases. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide in lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of this compound in the treatment of other diseases, such as viral infections, is an area of ongoing research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK disrupts signaling pathways that regulate the growth and survival of cancer cells and the immune response in autoimmune diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Synthesis Methods
The synthesis of 5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves several steps, including the reaction of tert-butylamine with 2,3-dimethylbenzenesulfonyl chloride to form 5-tert-butyl-2,3-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-bromoethylpyridine to form the final product, this compound. The purity of this compound is typically greater than 99% and it is available in both powder and solution form.
Scientific Research Applications
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. Preclinical studies have shown that this compound inhibits the growth of cancer cells and reduces inflammatory responses in autoimmune diseases. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
5-tert-butyl-2,3-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-14-12-17(19(3,4)5)13-18(15(14)2)24(22,23)21-11-8-16-6-9-20-10-7-16/h6-7,9-10,12-13,21H,8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVQQFKWIGTEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCCC2=CC=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)

![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)
![2-bromo-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6062993.png)

![1-amino-N-(2-methoxyphenyl)-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6063010.png)
![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)

![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)